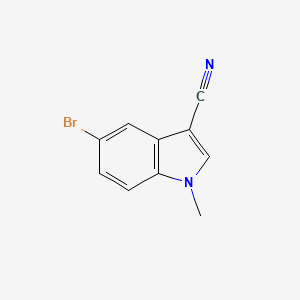

5-bromo-1-methyl-1H-indole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

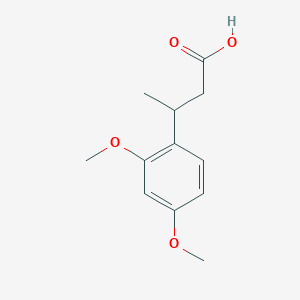

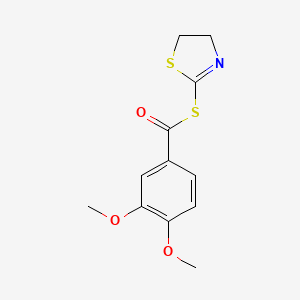

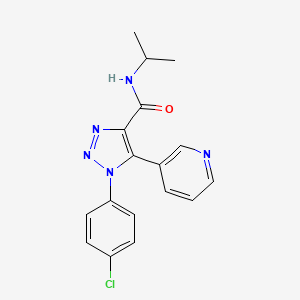

5-Bromo-1-methyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H7BrN2. It has an average mass of 210.070 Da and a monoisotopic mass of 208.984009 Da . This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of 5-bromo-1-methyl-1H-indole-3-carbonitrile is based on the indole scaffold, which is a benzopyrrole, containing a benzenoid nucleus . The indole nucleus is aromatic in nature due to the presence of 10 π-electrons .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : 5-Bromo-1-methyl-1H-indole-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it reacted with 2,4-pentanedione to produce thieno[2,3-b]pyridine derivatives, showcasing its potential in creating new chemical structures (Attaby, Ramla, & Gouda, 2007).

Role in Indole Derivative Synthesis : The compound has been used in the synthesis of novel substituted 2-(Trimethylstannyl)indoles, indicating its versatility in forming complex indole structures (Kumar, Say, & Boykin, 2008).

Biological Applications

Antimicrobial Activity : Research has shown that derivatives synthesized using 5-Bromo-1-methyl-1H-indole-3-carbonitrile exhibit antimicrobial properties. This highlights its potential application in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).

Cancer Research : Certain compounds derived from 5-Bromo-1-methyl-1H-indole-3-carbonitrile have shown significant cytotoxicity against breast carcinoma cell lines, suggesting its relevance in cancer research and therapy (Bhale, Bandgar, Dongare, Shringare, Sirsat, & Chavan, 2019).

Physical and Chemical Analysis

- Investigation of Interactions and Structure : Studies have been conducted to investigate the intermolecular interactions and crystal structure of compounds derived from 5-Bromo-1-methyl-1H-indole-3-carbonitrile. This is crucial for understanding the physical and chemical properties of these compounds (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).

Potential Pharmacological Uses

- Development of Progesterone Receptor Modulators : The compound has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators, indicating its utility in the development of treatments for health issues related to female reproductive systems (Fensome et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-1-methylindole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJBLNOJXLOBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-1H-indole-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)